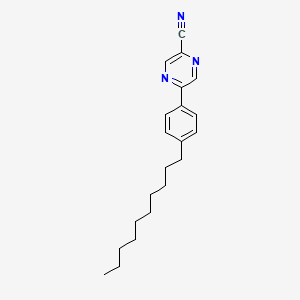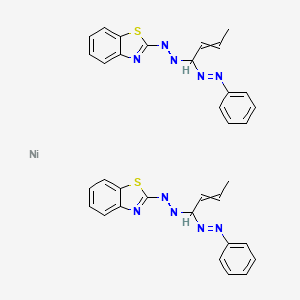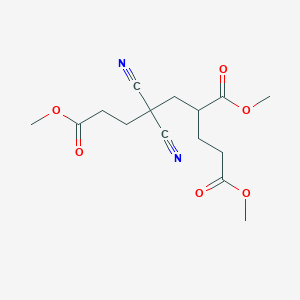
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is a complex organic compound with the molecular formula C14H15N3O6. This compound is characterized by the presence of three ester groups, two cyano groups, and a heptane backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5,5-dicyanoheptane-1,3,7-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Ester derivatives and amides.
Applications De Recherche Scientifique
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The cyano groups can be converted to amines, which can interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Similar in having three ester groups but differs in the aromatic ring structure.
Trimethyl 1,2,4-benzenetricarboxylate: Another tricarboxylate ester with a different substitution pattern on the benzene ring.
Uniqueness
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is unique due to its heptane backbone and the presence of both ester and cyano groups, which provide a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
151585-46-5 |
|---|---|
Formule moléculaire |
C15H20N2O6 |
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate |
InChI |
InChI=1S/C15H20N2O6/c1-21-12(18)5-4-11(14(20)23-3)8-15(9-16,10-17)7-6-13(19)22-2/h11H,4-8H2,1-3H3 |
Clé InChI |
KIKULFWMQYWMIJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(CC(CCC(=O)OC)(C#N)C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
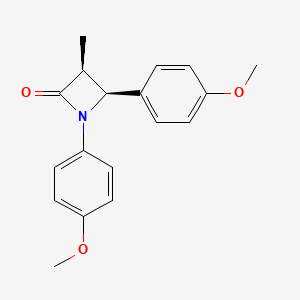
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)

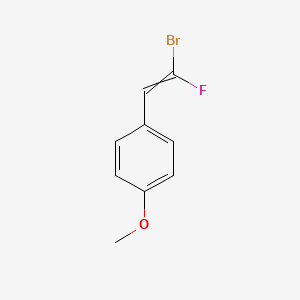
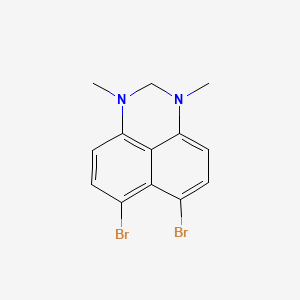

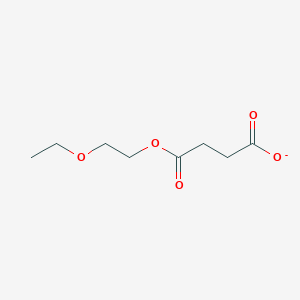

![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)

